H-Ile-glu-OH
Overview
Description
H-Isoleucyl-glutamic acid-OH: is a dipeptide composed of the amino acids isoleucine and glutamic acid. It is a small molecule with a molecular formula of C11H20N2O5 and a molecular weight of 260.29 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Isoleucyl-glutamic acid-OH typically involves the coupling of isoleucine and glutamic acid. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coupling .
Industrial Production Methods: In an industrial setting, the production of H-Isoleucyl-glutamic acid-OH can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: H-Isoleucyl-glutamic acid-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
H-Isoleucyl-glutamic acid-OH has several scientific research applications, including:
Biochemistry: It is used as a model compound for studying peptide interactions and protein folding.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Materials Science: It is explored for its potential use in the development of peptide-based materials and hydrogels .
Mechanism of Action
The mechanism of action of H-Isoleucyl-glutamic acid-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
H-Leucyl-glutamic acid-OH: Similar to H-Isoleucyl-glutamic acid-OH but with leucine instead of isoleucine.
H-Valyl-glutamic acid-OH: Contains valine instead of isoleucine.
H-Alanyl-glutamic acid-OH: Contains alanine instead of isoleucine
Uniqueness: H-Isoleucyl-glutamic acid-OH is unique due to the presence of isoleucine, which imparts specific structural and functional properties to the compound. The branched-chain structure of isoleucine can influence the compound’s hydrophobicity and its interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-3-6(2)9(12)10(16)13-7(11(17)18)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGFOCFYOZQVRJ-ZKWXMUAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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